Cas no 1564591-15-6 (N-Cyclohexyl-2-fluoropyridin-4-amine)

N-Cyclohexyl-2-fluoropyridin-4-amine is a fluorinated pyridine derivative featuring a cyclohexylamine substituent at the 4-position. This compound is of interest in pharmaceutical and agrochemical research due to its structural motif, which combines a fluoropyridine core with a secondary amine functionality. The fluorine atom at the 2-position enhances electron-withdrawing properties, potentially influencing reactivity and binding interactions in molecular design. Its cyclohexyl group contributes to lipophilicity, making it a valuable intermediate for the synthesis of bioactive molecules. The compound is typically utilized in cross-coupling reactions and as a building block for heterocyclic frameworks. High purity and well-characterized synthesis routes ensure reproducibility for research applications.
N-Cyclohexyl-2-fluoropyridin-4-amine structure
1564591-15-6 structure
Product Name:N-Cyclohexyl-2-fluoropyridin-4-amine
CAS No:1564591-15-6
MF:C11H15FN2
MW:194.248605966568
CID:5048658
Update Time:2025-05-20

N-Cyclohexyl-2-fluoropyridin-4-amine Chemical and Physical Properties

Names and Identifiers

    • 4-Pyridinamine, N-cyclohexyl-2-fluoro-
    • N-Cyclohexyl-2-fluoropyridin-4-amine
    • Inchi: 1S/C11H15FN2/c12-11-8-10(6-7-13-11)14-9-4-2-1-3-5-9/h6-9H,1-5H2,(H,13,14)
    • InChI Key: HZEFDKRFHBLOKL-UHFFFAOYSA-N
    • SMILES: C1(F)=NC=CC(NC2CCCCC2)=C1

N-Cyclohexyl-2-fluoropyridin-4-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
N301731-100mg
N-Cyclohexyl-2-fluoropyridin-4-amine
1564591-15-6
100mg
$ 160.00 2022-06-03
TRC
N301731-500mg
N-Cyclohexyl-2-fluoropyridin-4-amine
1564591-15-6
500mg
$ 660.00 2022-06-03
TRC
N301731-1g
N-Cyclohexyl-2-fluoropyridin-4-amine
1564591-15-6
1g
$ 1000.00 2022-06-03

Additional information on N-Cyclohexyl-2-fluoropyridin-4-amine

N-Cyclohexyl-2-fluoropyridin-4-amine: A Comprehensive Overview

N-Cyclohexyl-2-fluoropyridin-4-amine, also known by its CAS number 1564591-15-6, is a compound of significant interest in the fields of organic chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential applications in various industries. In this article, we will delve into the details of its structure, synthesis, properties, and recent advancements in its utilization.

The molecular structure of N-Cyclohexyl-2-fluoropyridin-4-amine comprises a pyridine ring with a fluorine substituent at the 2-position and an amino group attached to the cyclohexyl moiety at the 4-position. This arrangement imparts distinct electronic and steric properties to the molecule, making it versatile for different chemical reactions and applications. The presence of the cyclohexyl group enhances the compound's stability and solubility in organic solvents, which is advantageous for its use in various chemical processes.

Recent studies have highlighted the potential of N-Cyclohexyl-2-fluoropyridin-4-amine as a precursor in the synthesis of advanced materials, such as coordination polymers and metal-organic frameworks (MOFs). These materials are highly sought after for their applications in gas storage, catalysis, and sensing technologies. The ability of this compound to coordinate with metal ions has been extensively explored, leading to innovative developments in the field of materials science.

In addition to its role in materials synthesis, N-Cyclohexyl-2-fluoropyridin-4-amine has also been investigated for its pharmacological properties. Researchers have reported that this compound exhibits moderate inhibitory activity against certain enzymes, making it a promising candidate for drug discovery programs targeting various diseases. The fluorine substituent at the 2-position plays a crucial role in modulating the compound's bioactivity, as it influences both the electronic environment and the three-dimensional conformation of the molecule.

The synthesis of N-Cyclohexyl-2-fluoropyridin-4-amine typically involves a multi-step process that includes nucleophilic aromatic substitution and subsequent functionalization steps. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound, reducing production costs and minimizing environmental impact. These improvements have facilitated its broader adoption in both academic research and industrial applications.

From an environmental standpoint, the stability and biodegradability of N-Cyclohexyl-2-fluoropyridin-4-amines have been evaluated to ensure their safe use in commercial products. Studies indicate that under specific conditions, this compound can undergo biodegradation, albeit at a slower rate compared to other organic compounds. This information is critical for regulatory compliance and sustainable product development.

In conclusion, N-Cyclohexyl

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